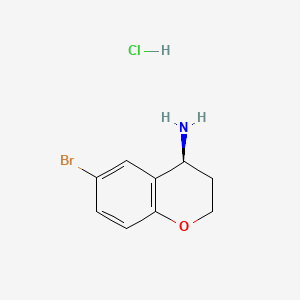

(S)-6-Bromochroman-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIHBTMBADOHGA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Structure Activity Relationship Sar Studies of S 6 Bromochroman 4 Amine Hydrochloride Analogues

Chemical Transformations Involving the Amine Functionality

The primary amine at the C-4 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and structural motifs through well-established chemical reactions.

Direct N-alkylation of the primary amine provides a straightforward method to synthesize secondary amines. This transformation is often achieved by reacting the amine with various alkyl halides. An efficient and chemoselective method for mono-N-alkylation involves the use of a cesium base, such as cesium carbonate (Cs₂CO₃), in a solvent like N,N-dimethylformamide (DMF). researchgate.net This approach is noted for its ability to suppress the undesired dialkylation of the primary amine, leading to higher yields of the secondary amine product. researchgate.net

N-acylation transforms the amine into an amide, a functional group with significantly different electronic and steric properties. masterorganicchemistry.com This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks a carboxylic acid derivative. masterorganicchemistry.comkhanacademy.org The most common methods employ highly reactive acylating agents like acyl chlorides or acid anhydrides. masterorganicchemistry.comkhanacademy.org The reaction with an acyl chloride, for instance, is rapid but generates hydrochloric acid (HCl) as a byproduct, which often necessitates the addition of a non-nucleophilic base to neutralize the acid and drive the reaction to completion. masterorganicchemistry.comkhanacademy.org

Table 1: Selected Reagents for N-Alkylation and N-Acylation This table is interactive. Users can sort columns to compare different reagents and conditions.

| Transformation | Reagent Class | Specific Example | Base/Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Benzyl (B1604629) bromide | Cs₂CO₃ in DMF | researchgate.net |

| N-Acylation | Acyl Halide | Acetyl chloride | Pyridine or Triethylamine | masterorganicchemistry.comkhanacademy.org |

| N-Acylation | Acid Anhydride | Acetic anhydride | Mild heating, often no base needed | masterorganicchemistry.com |

The formation of amides from the amine functionality is a cornerstone of medicinal chemistry. Beyond the use of acyl halides and anhydrides, amide bonds can be formed directly from carboxylic acids using coupling reagents. ucl.ac.uk Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.comucl.ac.uk This method is particularly useful for synthesizing complex molecules under mild conditions. masterorganicchemistry.com

Sulfonamides, which are analogues of amides where the carbonyl group is replaced by a sulfonyl group, are another critical class of derivatives. The conventional synthesis involves reacting the primary amine of the chroman scaffold with a sulfonyl chloride in the presence of a base to scavenge the HCl produced. researchgate.net A variety of synthetic methods have been developed to access sulfonamides under different conditions. organic-chemistry.org For example, sulfonamides can be synthesized directly from sulfonic acids under microwave irradiation, a method noted for its efficiency and good functional group tolerance. organic-chemistry.org Another approach involves the oxidative coupling of amines and thiols, which can proceed electrochemically, offering a green chemistry alternative to traditional methods. tue.nl

The primary amine serves as a versatile handle for constructing new heterocyclic rings linked to the chroman framework. This strategy can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule. One such approach is the [3+2] cycloaddition reaction. For instance, the amine can be converted into a sulfonamide, which can then undergo further reactions. A specific example involves the use of pentafluorophenyl (PFP) sulfonate esters in a [3+2] cycloaddition with nitrones to create 4C-substituted isoxazolidine (B1194047) rings, which are themselves heterocyclic sulfonamide structures. ucl.ac.uk This method provides access to a diverse collection of complex heterocyclic systems. ucl.ac.uk

Modifications on the Chroman Ring System

The chroman ring itself, composed of a benzene (B151609) ring fused to a dihydropyran ring, presents multiple opportunities for substitution and functionalization to probe structure-activity relationships.

The bromine atom at the C-6 position is a common starting point for modification, often through metal-catalyzed cross-coupling reactions. Structure-activity relationship studies on related 4H-chromene antagonists of Bcl-2 proteins have shown that the 6-bromo substituent is not essential for bioactivity. nih.gov In fact, this position can accommodate a variety of other groups, including different alkyl substituents. nih.gov Research indicates that replacing the 6-bromo group with a cyclopentyl group can lead to a more than three-fold increase in binding affinity to certain protein targets. nih.gov The introduction of a halogen atom at either the C-6 or C-8 position has been observed to influence the optical rotation of the chromane (B1220400) structure. semanticscholar.org

Table 2: SAR Findings for Substitutions at the C-6 Position of a Related Chromene Scaffold This table is interactive. Users can sort columns to compare the effects of different substituents. | Original Scaffold | Position | Original Substituent | Replacement Substituent | Effect on Activity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl 2-amino-4-(...)-4H-chromene-3-carboxylate | C-6 | Bromo | Not essential for bioactivity | nih.gov | | Ethyl 2-amino-4-(...)-4H-chromene-3-carboxylate | C-6 | Bromo | Cyclopentyl | >3-fold increase in binding affinity | nih.gov | | Ethyl 2-amino-4-(...)-4H-chromene-3-carboxylate | C-6 | Bromo | Various alkyl groups | Tolerated | nih.gov |

Synthetic strategies to modify this part of the ring can be complex. One potential approach involves an addition/ring-opening/ring-closing sequence. In related chromone (B188151) systems, it has been shown that the pyrone ring can undergo an aza-Michael addition at the C-2 position, followed by ring cleavage. nih.gov A subsequent intramolecular cyclization can then form a new ring system, effectively functionalizing the original C-2 and C-3 positions. nih.gov Such skeletal editing techniques offer a powerful way to create structural diversity. researchgate.net

Table 3: Summary of Compound Names

| Compound Name |

|---|

| (S)-6-Bromochroman-4-amine hydrochloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Acetyl chloride |

| Acetic anhydride |

| Benzyl bromide |

| Benzoic Acid |

| Cesium carbonate (Cs₂CO₃) |

| Dicyclohexylcarbodiimide (DCC) |

| Ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate |

| N,N-dimethylformamide (DMF) |

| Pyridine |

Exploration of Various Substituent Types and Their Orientations

Research into chroman-based compounds, particularly the closely related chroman-4-ones, provides significant insight into how different substituents and their placement on the scaffold influence biological activity. The amine at position C-4 and the bromo group at C-6 of the core molecule are critical starting points for derivatization studies.

Systematic modifications of the chroman-4-one scaffold have shown that substituents at positions C-2, C-6, C-7, and C-8 are particularly important. For instance, in a series of 2-alkyl-chroman-4-one derivatives evaluated as SIRT2 inhibitors, the length and branching of the alkyl chain at the C-2 position had a significant impact on inhibitory potency. An unbranched pentyl group was found to be optimal, while both shorter (n-propyl) and longer (n-heptyl) chains resulted in decreased activity. acs.org Furthermore, branching of this alkyl chain, such as substituting an n-propyl with an isopropyl group, also led to a reduction in inhibitory effect, suggesting a defined and sterically constrained binding pocket. acs.org

Substitutions on the aromatic ring also play a crucial role. Studies have demonstrated that electron-withdrawing groups on the aromatic portion of the chroman scaffold are often essential for high potency. acs.org The placement of these groups is also critical, with substitutions at the C-6 position generally having a more significant impact on activity than those at the C-8 position. acs.org The introduction of groups at C-7 has also been explored, though in some cases, this has led to only weak inhibitory activity. acs.org

The following table summarizes representative SAR findings from studies on related chroman-4-one scaffolds, which can guide derivatization strategies for chroman-4-amine (B2768764) analogues.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Chroman-4-one Analogues This interactive table summarizes the observed effects of different substituents on the biological activity of chroman-4-one scaffolds, based on published research findings. acs.org

| Position of Substitution | Substituent Type | Observation on Activity |

|---|---|---|

| C-2 | n-Pentyl alkyl chain | Optimal length for SIRT2 inhibition in the series studied. |

| C-2 | n-Propyl alkyl chain | Lower activity compared to n-pentyl. |

| C-2 | Isopropyl (branched) | Lower activity than the corresponding n-propyl, indicating sensitivity to steric bulk. |

| C-6 | Electron-withdrawing group | Generally crucial for high potency. |

| C-6 | No substituent | Significantly less potent than analogues with a C-6 substituent. |

| C-7 | Fluoro group | Resulted in weak inhibitory activity in the specific series studied. |

Structure-Activity Relationship Principles in Chroman-Based Scaffolds

The biological activity of chroman-based compounds is governed by a set of well-defined structure-activity relationship principles. These principles relate specific structural features, such as stereochemistry and aromatic substitution, to the molecule's ability to interact with and modulate biological targets.

Influence of Stereochemistry on Molecular Recognition

Stereochemistry is a cornerstone of molecular recognition, as biological macromolecules like proteins and enzymes are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule is critical for establishing the precise intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—required for binding to a target. nih.gov

For this compound, the designation "(S)" refers to the absolute configuration at the C-4 stereocenter, where the amine group is attached. libretexts.orgmasterorganicchemistry.com This specific spatial orientation is paramount. Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their biological activity is highly dependent on this chirality. nih.gov Studies on other chiral molecules, including amino acid derivatives, have consistently shown that different enantiomers can have dramatically different biological activities. nih.govyoutube.comyoutube.com Often, only one enantiomer is active because it can fit correctly into the chiral binding site of its biological target, while the other enantiomer fits poorly or not at all.

The phenomenon of chiral recognition extends to how molecules interact with themselves and their environment. Research has shown that chiral amine derivatives can form self-complementary hydrogen bonds, leading to the formation of dimeric homo- and heterochiral complexes. nih.gov This capacity for self-recognition underscores the fundamental role of stereochemistry in dictating all molecular interactions, including those with a protein binding partner. In many cases, the biological activity of chiral compounds is linked to selective uptake by transporters, which are often stereospecific, as seen in amino acid transport systems that recognize specific isomers. nih.gov Therefore, the (S)-configuration of the C-4 amine is not an incidental feature but a critical determinant of the molecule's biological profile.

Impact of Aromatic Ring Substitutions on Scaffold Properties

Substituents on the aromatic ring of the chroman scaffold profoundly influence the molecule's electronic properties, metabolic stability, and ultimately, its biological activity. The bromine atom at the C-6 position of this compound serves as a key example.

As a halogen, bromine is an electron-withdrawing group. This means it pulls electron density away from the benzene ring through the inductive effect. This electronic perturbation can significantly alter the reactivity and interaction potential of the scaffold. For instance, making the aromatic ring more electron-deficient can increase its robustness towards cytochrome P450-mediated oxidation, a common route of drug metabolism. This strategy of replacing or substituting aromatic systems to enhance metabolic stability is a common tactic in drug design.

Furthermore, SAR studies on related chroman-4-ones have revealed that electron-withdrawing groups on the aromatic ring are often a requirement for potent biological activity. acs.org The presence of such a group at the C-6 position was found to be more critical for potency than substitutions at other positions, highlighting the importance of both the nature and location of the substituent. acs.org The substitution pattern can also subtly alter non-covalent interactions, such as π-π stacking or halogen bonding, which can be crucial for high-affinity binding to a protein target.

Correlation between Structural Features and Protein Interaction Modalities

The specific structural elements of the chroman scaffold and its derivatives are directly correlated with their modes of interaction with protein targets. The chroman-4-one core, for example, has been extensively studied, revealing that the carbonyl group at C-4 is often an essential feature for potent inhibition of certain enzymes, likely acting as a key hydrogen bond acceptor. acs.org By analogy, the primary amine at C-4 in (S)-6-Bromochroman-4-amine is poised to be a critical hydrogen bond donor, and its specific (S)-orientation dictates the precise geometry of this interaction.

The nature of the substituent at the C-2 position has also been shown to be a determinant of binding. In one study, a narrow hydrophobic channel in the target protein appeared to favor monocyclic ring systems over larger bicyclic moieties at this position, indicating a defined space for this part of the molecule. nih.gov The length of an alkyl chain at C-2 can also be optimized, suggesting it fits into a specific hydrophobic pocket. acs.org

Finally, there is often a direct correlation between the binding affinity of these compounds to their target proteins and their cellular activity. For a series of chromene analogues designed as antagonists of antiapoptotic Bcl-2 proteins, a positive correlation was observed between their binding affinities and their cytotoxic effects, confirming that the protein was indeed the relevant cellular target. nih.gov These findings underscore that each feature of the this compound scaffold—the C-6 bromo group, the C-4 (S)-amine, and any potential derivatizations—contributes to a specific set of interactions within a protein binding site, collectively defining its biological function.

Computational and Spectroscopic Approaches in Chroman 4 Amine Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a chroman-4-amine (B2768764) derivative, might bind to a biological macromolecule, typically a protein.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts):DFT calculations can also be employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the predicted spectra with experimentally obtained spectra, researchers can confirm the structure of a synthesized compound. The accuracy of these predictions can be quite high, especially when appropriate computational models and basis sets are used.stackexchange.com

While the direct application of these sophisticated computational and spectroscopic methodologies to (S)-6-Bromochroman-4-amine hydrochloride is not documented in available research, the general principles are well-established within the field of medicinal and computational chemistry for the broader chroman-4-amine class. Future research may yet shed light on the specific properties of this particular compound.

Advanced Spectroscopic Characterization in Stereochemical Analysis

The unequivocal determination of the stereochemistry of chiral molecules is a critical aspect of modern pharmaceutical and chemical research. For compounds such as this compound, a combination of advanced spectroscopic techniques is employed to ascertain its enantiomeric purity, relative configuration, and absolute stereochemistry. These methods provide a detailed three-dimensional picture of the molecule, which is essential for understanding its biological activity and ensuring the quality of pharmaceutical intermediates.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

For the analysis of chiral amines like 6-bromochroman-4-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed. chromatographyonline.comresearchgate.net These CSPs possess chiral cavities and grooves where the enantiomers can fit, and separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. washington.edu The addition of a small amount of a basic modifier, like diethylamine, is often necessary to improve peak shape and reduce tailing for amine-containing analytes. mdpi.com

The enantiomeric excess of a sample of this compound can be calculated from the peak areas of the two enantiomers in the chromatogram. While specific application notes for this compound are not widely published, a typical set of HPLC conditions for the separation of similar chroman-4-amine enantiomers is presented in the table below.

Table 1: Representative Chiral HPLC Conditions for Chroman-4-amine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Elution | The (R)-enantiomer often elutes before the (S)-enantiomer on this type of column, but the elution order must be confirmed with a standard of known configuration. |

This table presents a hypothetical but representative set of conditions based on literature for similar compounds. Actual conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. While 1D NMR (¹H and ¹³C) provides information about the connectivity of atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning the relative stereochemistry and conformation of cyclic structures like the chroman ring system. wordpress.comlongdom.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the diastereotopic protons of the methylene (B1212753) groups in the dihydropyran ring, and the methine proton at the stereocenter (C4). The coupling constants between these protons, particularly the vicinal coupling constants (³J) of the C4 proton with the adjacent C3 protons, can provide valuable information about the dihedral angles and thus the preferred conformation of the chroman ring. uni-regensburg.de

In the absence of publicly available NMR data for this compound, the following table provides expected chemical shifts based on the analysis of structurally related chroman derivatives and bromo-substituted aromatic compounds. rsc.orgmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~4.3 (m) | ~65 |

| C3 | ~2.2 (m), ~2.5 (m) | ~30 |

| C4 | ~4.5 (t) | ~48 |

| C4a | - | ~120 |

| C5 | ~7.3 (d) | ~130 |

| C6 | - | ~118 |

| C7 | ~7.0 (dd) | ~128 |

| C8 | ~6.8 (d) | ~115 |

| C8a | - | ~152 |

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

Note: These are predicted values and are subject to variation based on the solvent and other experimental conditions. The hydrochloride salt form will influence the chemical shifts of nearby protons, particularly the amine proton and the C4 proton.

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. irisotope.com This technique provides a precise three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. For chiral molecules, the determination of the absolute configuration is often possible due to the phenomenon of anomalous dispersion, especially when heavier atoms are present in the structure.

The presence of the bromine atom in this compound is advantageous for determining its absolute configuration by X-ray crystallography. uni-regensburg.de Bromine is a relatively heavy atom that produces a significant anomalous scattering signal, which can be used to distinguish between the two enantiomers in a non-centrosymmetric crystal lattice.

While obtaining a single crystal of sufficient quality for X-ray diffraction can be a challenge, it is often feasible for derivatives of the target compound. For instance, co-crystallization with a chiral acid or derivatization to form a crystalline salt can facilitate the growth of suitable crystals. The resulting crystal structure would not only confirm the relative stereochemistry of the substituents on the chroman ring but also establish the absolute configuration at the C4 stereocenter by comparing the experimentally observed diffraction pattern with the two possible enantiomeric models.

Although no crystal structure for this compound is currently available in open-access crystallographic databases, the principles of the technique are well-established for bromo-substituted organic compounds. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromochroman-4-amine |

| (R)-enantiomer |

Role As a Chiral Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Complex Chiral Molecules

The stereochemically pure nature of (S)-6-Bromochroman-4-amine hydrochloride makes it an invaluable asset in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological function. Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and other biologically active compounds. The (S)-configuration at the C4 position of this building block allows chemists to introduce a defined stereocenter into a target molecule, a critical step in the development of enantiomerically pure drugs.

The synthesis of complex chiral molecules often relies on the use of such pre-functionalized, enantiopure starting materials to avoid challenging and often inefficient chiral separation steps later in the synthetic sequence. cymitquimica.com The primary amine group of this compound serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling its incorporation into larger, more intricate molecular frameworks.

Precursor to Biologically Relevant Scaffolds and Derivatives

The chroman scaffold, and particularly its substituted derivatives, is a cornerstone in the development of novel therapeutic agents. Research has demonstrated that compounds bearing the chroman core exhibit a wide spectrum of biological activities. For instance, a novel series of chroman derivatives have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the progression of osteoarthritis.

Furthermore, studies on substituted chroman-4-one derivatives have revealed their potential as selective inhibitors of sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative diseases. In this research, various substituted chroman-4-ones were synthesized and evaluated, with findings indicating that substitutions at the 6- and 8-positions with electron-withdrawing groups, such as bromine, were favorable for inhibitory activity. The most potent compound identified was a 6,8-dibromo-substituted chroman-4-one, highlighting the significance of the bromine atom in modulating biological activity. This compound serves as a key precursor to access such biologically relevant scaffolds, where the amine can be further functionalized to fine-tune the pharmacological profile of the resulting derivatives.

A study on the chiral separation of 4-aminochroman derivatives underscores the importance of obtaining enantiomerically pure compounds for biological evaluation. This research successfully developed a high-performance liquid chromatography (HPLC) method to separate the enantiomers of various 4-aminochroman derivatives, a crucial step for investigating the stereoselective interactions of these compounds with biological targets.

Applications in the Synthesis of Agrochemical Research Compounds

The principles of chirality are of paramount importance in the agrochemical industry, where the use of single-enantiomer or enantiomer-enriched pesticides is a growing trend aimed at enhancing efficacy, reducing off-target toxicity, and minimizing environmental impact. enamine.net Chiral molecules often exhibit stereoselective biological activity, with one enantiomer being significantly more active against the target pest or weed.

While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are highly relevant to agrochemical research. The chroman scaffold is present in some known pesticides, and the presence of a chiral amine and a bromine atom provides opportunities for the synthesis of novel research compounds. The development of new pesticides often involves the exploration of diverse chemical scaffolds to identify new modes of action and overcome resistance. Chiral building blocks like this compound are essential tools for chemists in this discovery process, enabling the synthesis of new, stereochemically defined candidates for biological screening. The agrochemical industry is continuously searching for innovative active ingredients with improved properties, and about 30% of recently launched pesticides contain asymmetric centers.

Contribution to the Development of Specialty Chemicals for Research Purposes

Beyond its potential in drug discovery and agrochemical research, this compound is a valuable starting material for the synthesis of specialty chemicals used in various research and development applications. Chiral building blocks are crucial for creating a diverse range of complex organic molecules for scientific investigation.

The reactivity of the primary amine allows for its derivatization into a wide array of functional groups, leading to the creation of novel ligands for asymmetric catalysis, chiral stationary phases for chromatography, or molecular probes for studying biological processes. The bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity and generate a library of compounds for screening in materials science or other research fields. The availability of enantiomerically pure this compound from chemical suppliers facilitates its use in these research endeavors.

Investigation of Biological Target Interactions and Mechanistic Studies in Vitro of Chroman 4 Amine Derivatives

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Cholinesterases (e.g., Butyrylcholinesterase)

Chroman-based structures have been explored for their potential to inhibit cholinesterases, enzymes pivotal in neurotransmission. Butyrylcholinesterase (BChE), in particular, has emerged as a significant target in the advanced stages of Alzheimer's disease. Research into amino-7,8-dihydro-4H-chromenone derivatives has shown their potential as BChE inhibitors. google.comresearchgate.net

In one study, substitutions on the chromenone core played a crucial role in inhibitory potency. google.com A library of derivatives was tested against BChE, revealing that while the unsubstituted parent compound had modest activity, specific modifications led to a significant increase in inhibition. google.com Notably, derivatives with a 4-chlorobenzyloxy and a 4-bromobenzyloxy substitution demonstrated marked inhibitory activity, with IC₅₀ values of 0.89 µM and 1.19 µM, respectively. google.com This suggests that halogenated benzyl (B1604629) moieties can enhance the interaction with the BChE active site. Kinetic studies of the most potent compounds identified a competitive-type inhibition mechanism. google.comresearchgate.net Molecular docking simulations supported these findings, indicating that the chromenone ring can engage in pi-pi stacking interactions with key residues like Tryptophan 82 (Trp82) within the BChE active site. google.com

Another study developed a family of gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine compounds that showed good inhibition of equine serum BChE, with IC₅₀ values in the low micromolar range (2.9–7.3 µM for the chroman-4-ols). researchgate.net Kinetic analysis revealed these compounds to be mixed-type inhibitors. researchgate.net

Table 1: Butyrylcholinesterase (BChE) Inhibition by Chromenone Derivatives

Modulation of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurological and psychiatric disorders. princeton.eduacs.org The chromone (B188151) and chroman-4-one scaffolds have been extensively investigated as MAO inhibitors. princeton.edunih.govupc.edu MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. princeton.edu Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are applied in the treatment of Parkinson's disease and Alzheimer's disease. acs.orgnih.gov

Studies on chromone derivatives isolated from marine-derived Streptomyces species identified a compound, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one, as a potent and selective inhibitor of MAO-A, with an IC₅₀ value of 2.70 µM and a selectivity index of 10.0 against MAO-B. nih.gov Conversely, research on an endogenous lichen fungus led to the isolation of 5-hydroxy-2-methyl-chroman-4-one, which was found to be a selective and reversible competitive inhibitor of MAO-B (IC₅₀ = 3.23 µM) over MAO-A (IC₅₀ = 13.97 µM). researchgate.net The inhibition constant (Kᵢ) for MAO-B was determined to be 0.896 µM. researchgate.net

Further structure-activity relationship (SAR) studies on synthetic chromone derivatives showed that aminomethylidene substitution at the 3-position was preferable to ester substitution for MAO-B inhibition. upc.edu One such derivative, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione, was identified as the most potent MAO-B inhibitor in its series and was characterized as a reversible and competitive inhibitor. upc.edu A series of chromone-hydroxypyridinone hybrids also yielded potent and selective MAO-B inhibitors, with one compound showing an IC₅₀ of 67.02 nM. bldpharm.com Docking studies suggested these inhibitors occupy both the substrate and entrance cavities of the MAO-B active site. bldpharm.com

Table 2: MAO Inhibition by Chroman and Chromone Derivatives

Inhibition of Sirtuin Enzymes (e.g., Sirt2)

Sirtuins are a class of NAD⁺-dependent deacetylases involved in cellular processes like aging and cell cycle regulation, making them attractive therapeutic targets for neurodegenerative diseases and cancer. enamine.netnih.gov Specifically, SIRT2 has been implicated in these conditions, and its inhibition is a subject of intense research. enamine.net Chroman-4-one derivatives have been identified as a potent and highly selective class of SIRT2 inhibitors. enamine.netnih.govresearchgate.net

SAR studies have provided clear insights into the structural requirements for potent SIRT2 inhibition by chroman-4-ones. enamine.net Key findings indicate that:

An intact carbonyl group on the chroman-4-one ring is essential for activity. enamine.net

Substitutions at the 2-, 6-, and 8-positions are critical. enamine.net

Large, electron-withdrawing groups, such as halogens (bromo-, chloro-), at the 6- and 8-positions are favorable for high potency. enamine.net

An alkyl chain of three to five carbons in the 2-position appears optimal. enamine.net

One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, which has an IC₅₀ of 1.5 µM for SIRT2. enamine.net The S-enantiomer of a related compound was found to be the more active form (eutomer). These inhibitors demonstrate remarkable selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3, often showing less than 10% inhibition of these other sirtuins at high concentrations. enamine.netresearchgate.net The antiproliferative effects of these compounds in cancer cell lines have been shown to correlate with their SIRT2 inhibitory potency and an increase in the acetylation of α-tubulin, a known SIRT2 substrate. nih.gov

Table 3: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

Interaction with Pteridine Reductase 1 (PTR1) in Parasitic Systems

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, but not in their human hosts. This makes PTR1 a promising drug target for diseases like Human African Trypanosomiasis and Leishmaniasis. The enzyme provides a bypass mechanism for parasites to overcome dihydrofolate reductase (DHFR) inhibitors, a common class of antifolates.

Research has shown that chroman-4-one derivatives, which are related to flavonoids, can act as PTR1 inhibitors. In a study evaluating chroman-4-one analogues, one compound demonstrated inhibitory activity against PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1), with an IC₅₀ value of 31 µM against TbPTR1. This compound also showed activity against the parasites themselves with a good selectivity index. X-ray crystallography studies of the enzyme-inhibitor complex have been solved, providing a structural basis for the observed inhibitory activity and a foundation for future structure-based drug design to optimize these scaffolds into more potent antiparasitic agents. The binding modes of these chroman-4-one derivatives within the PTR1 active site have been analyzed to explain their inhibitory effects.

Table 4: Pteridine Reductase 1 (PTR1) Inhibition by a Chroman-4-one Derivative

Modulation of Potassium Channels

The interaction of chroman derivatives with potassium channels appears to be specific to the channel subtype and the full chemical structure of the derivative. Potassium channels are crucial for regulating cellular excitability, and blockers like 4-aminopyridine (B3432731) are used in conditions such as multiple sclerosis.

While some chroman-4-one derivatives were evaluated for safety and found not to inhibit the hERG potassium channel, a critical aspect for avoiding cardiac side effects, other specific derivatives have been designed as potent potassium channel blockers. For instance, a chroman-4-amine (B2768764) sulfonamide derivative was identified as a potent blocker of the Kv1.5 potassium channel, with an IC₅₀ of 0.11 µM. This channel is primarily expressed in the atria of the heart, and its blockers are investigated for the treatment of atrial fibrillation.

Conversely, the polyamines that cause inward rectification in Kir channels act by plugging the channel pore from the intracellular side upon depolarization. While not directly involving a chroman structure, this mechanism highlights how amine-containing molecules can modulate potassium channel function. The diverse family of potassium channels means that the chroman-4-amine scaffold could be tailored to interact with specific subtypes.

Bradykinin (B550075) Receptor Antagonism Mechanisms

The bradykinin B1 receptor, a G-protein coupled receptor, is typically induced during tissue injury and inflammation and is a target for treating chronic pain. enamine.netnih.govresearchgate.net Potent and selective nonpeptide antagonists of the bradykinin B1 receptor have been developed based on a chiral chroman-4-amine scaffold. researchgate.netenamine.netnih.gov

Extensive medicinal chemistry efforts have led to the discovery of aryl sulfonamides and carboxamides containing a chroman diamine or chroman-4-amine moiety that show high affinity for the human B1 receptor, with Ki values in the low nanomolar range. enamine.netresearchgate.net For example, one conformationally restricted chroman derivative was found to be a potent and selective antagonist of human, primate, rat, and rabbit bradykinin B1 receptors with Ki values ranging from 0.4 to 17 nM. nih.gov

Structure-activity relationship studies have revealed that the spatial arrangement of a lipophilic sulfonamide group and a basic amine moiety is critical for high-affinity binding. researchgate.net For instance, bulky secondary and tertiary amines were preferred at the benzylic amine position for potency. enamine.netnih.gov The stereochemistry of the chroman moiety is also crucial for activity. researchgate.net These antagonists have demonstrated efficacy in animal models of inflammatory pain and hypotension. enamine.netnih.gov Furthermore, antagonism of the B1 receptor by a compound containing a chroman-4-amine unit has been linked to the regulation of neuroinflammation and amyloid-beta deposition in mouse models of Alzheimer's disease. researchgate.net

Cellular Pathway Interrogation

The chroman chemical framework is a core component of various bioactive molecules, including flavonoids, and has been a focal point for developing novel therapeutic agents. nih.govmdpi.com Synthetic derivatives of this structure have been extensively studied to understand their effects on cellular processes, particularly in the context of cancer and inflammation.

Mechanistic Studies of Antiproliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

A significant body of research has demonstrated the antiproliferative properties of chroman-4-one and related chromone derivatives against various human cancer cell lines. These compounds have shown the ability to inhibit the growth of cancer cells, often with notable potency.

For instance, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to pathologies like cancer. acs.orgacs.org Two such derivatives demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their SIRT2 inhibition potency. acs.orgacs.org The mechanism appears to involve an increase in the acetylation of α-tubulin, suggesting that SIRT2 is a likely target within the cancer cells. acs.org

Studies on flavanone/chromanone derivatives have also revealed promising antiproliferative activity against several colon cancer cell lines, with IC50 values in the low micromolar range. mdpi.comnih.gov One derivative, in particular, showed a broad spectrum of activity, effectively inhibiting the proliferation of five different colon cancer cell lines with IC50 values ranging from 8 to 20 µM, comparable to the reference drug cisplatin. nih.gov Other derivatives displayed IC50 values between 15 and 30 µM. nih.gov Similarly, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated for their cytotoxic effects against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with one compound showing high potency with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net

Furthermore, furoxan derivatives of chromone have been tested against a panel of five cancer cell lines, with one compound exhibiting the most potent antiproliferative activity. tandfonline.com Dihydropyrano [2,3-g] chromene derivatives have also been shown to reduce the viability of the K562 chronic myeloid leukemia cell line in a dose- and time-dependent manner, with IC50 values ranging from 102 to 370 μM depending on the duration of treatment. nih.gov

Table 1: Antiproliferative Activity of Chroman Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Citation |

| Flavanone/Chromanone | Derivative 1 | Colon Cancer (various) | 8 - 20 | nih.gov |

| Flavanone/Chromanone | Derivative 3 | Colon Cancer (various) | 15 - 30 | nih.gov |

| Flavanone/Chromanone | Derivative 5 | Colon Cancer (various) | 15 - 30 | nih.gov |

| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7, A2780, HT-29 | 0.31 - 5.62 | researchgate.net |

| Dihydropyrano [2,3-g] chromene | Various | K562 | 102 - 370 | nih.gov |

| 3-Benzylidene chroman-4-one | Various | MCF-7 | Not specified | tandfonline.com |

| Chroman-4-one | n-propyl derivative (1k) | Not specified | 10.6 | acs.org |

| Chromone | n-pentyl derivative (3a) | Not specified | 5.5 | acs.org |

Investigation of Pro-oxidant Properties and Reactive Oxygen Species (ROS) Generation

The anticancer activity of some chroman derivatives has been linked to their ability to act as pro-oxidants, inducing oxidative stress within cancer cells. This is a crucial mechanism, as elevated levels of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death pathways. nih.gov

A study on flavanone/chromanone derivatives identified strong pro-oxidant properties as a key mechanism for their cytotoxic activity. mdpi.comnih.gov The generation of oxidative stress was attributed to an increase in intracellular ROS levels and a corresponding decrease in glutathione (B108866) (GSH) concentrations. mdpi.comnih.gov Similarly, research on a series of benzochromene derivatives found that these compounds induced a significant increase in ROS production in breast cancer cell lines, suggesting that this is a primary mechanism through which they induce apoptosis. researchgate.net The production of ROS can be a double-edged sword; while controlled levels are involved in normal cell signaling, excessive amounts can damage cellular macromolecules like lipids, proteins, and DNA, leading to pathological conditions. nih.gov

Cellular Induction of Apoptosis and Autophagy Pathways

A primary goal of many anticancer therapies is the induction of programmed cell death, or apoptosis, in tumor cells. Several chroman derivatives have been shown to effectively trigger this process.

For example, a highly active spiro[chroman-2,4'-piperidin]-4-one derivative was found to induce early apoptosis in MCF-7 breast cancer cells. researchgate.net This compound also caused an increase in the number of cells in the sub-G1 and G2-M phases of the cell cycle, which is often indicative of apoptosis. researchgate.net Investigations into 3-benzylidene chroman-4-one analogs also revealed that these compounds increased the sub-G0/G1 cell cycle populations and total apoptosis in MCF-7 cells. tandfonline.com

The induction of apoptosis by chromene derivatives has been reported in various cancer cell lines, including T47D breast carcinoma and Jurkat T-cell leukemia. nih.gov Furoxan derivatives of chromone have also been shown to induce apoptosis significantly through mitochondria-related pathways in K562 cells. tandfonline.com This was confirmed by an increase in the expression of pro-apoptotic proteins such as Bax, Bad, and Trail R2/DR5. tandfonline.com

Interestingly, some flavanone/chromanone derivatives have been found to induce both apoptosis and autophagy, a cellular process of self-degradation. mdpi.comnih.gov The oxidative stress generated by these compounds is believed to be a contributing factor to the activation of these cell death pathways. mdpi.comnih.gov

Study of DNA Damage Mechanisms

The generation of ROS by certain chroman derivatives can lead to significant damage to cellular DNA. mdpi.com This genotoxic effect is a key component of their anticancer activity, as damaged DNA can trigger cell cycle arrest and apoptosis. mdpi.com

In a study of flavanone/chromanone derivatives, the induced oxidative stress was linked to the emergence of significant DNA damage. mdpi.comnih.gov While direct studies on the DNA damage mechanisms of (S)-6-Bromochroman-4-amine hydrochloride are lacking, research on related structures provides insights. For example, a 3-styrylchromone derivative was found to synergistically enhance the anti-cancer effects of known DNA-damaging agents like CPT-11 and VP-16 in colorectal cancer cells. mdpi.com Furthermore, a coumarin-chalcone hybrid, which shares some structural similarities, demonstrated a protective effect against DNA damage induced by certain mutagens, suggesting that these scaffolds can interact with DNA and DNA repair pathways. tandfonline.com

Mechanistic Insights into Anti-inflammatory and Antioxidant Activities

Beyond their anticancer properties, chroman derivatives have also been investigated for their anti-inflammatory and antioxidant effects. Inflammation is a key process in many chronic diseases, and the enzymes and signaling molecules involved are important therapeutic targets. nih.gov

Modulation of Inflammatory Markers (e.g., COX-2, TNF-alpha)

Cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) are key pro-inflammatory mediators, and their inhibition is a major strategy for treating inflammatory conditions. jpgmb.combrieflands.comnih.gov Several studies have shown that chromone derivatives can modulate these markers.

A review of dual COX-2/TNF-α inhibitors highlighted various chemical scaffolds, including those related to chromans, that can effectively suppress both targets. brieflands.comnih.gov For instance, certain cinnamic acid analogs and 1,3-benzothiazinone derivatives have shown promise as dual inhibitors. brieflands.com The inhibition of COX-2 can also lead to a reduction in ROS production, which in turn can suppress the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

One study on new chromone-thiazolopyrimidine hybrids found that they acted as potent inhibitors of TNF-α, IL-6, and PGE2, another important inflammatory mediator. researchgate.net This suggests that the chromone scaffold can be effectively modified to create potent anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Chromone and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Activity | Target(s) | Cell/Animal Model | Citation |

| Cinnamic acid analogs | Anti-inflammatory | COX-2, TNF-α | Not specified | brieflands.com |

| 1,3-Benzothiazinone derivatives | Anti-inflammatory | COX-2, TNF-α, IL-10 | RAW264.7 cells | brieflands.com |

| Chromone-thiazolopyrimidine hybrids | Anti-inflammatory | TNF-α, IL-6, PGE2 | Not specified | researchgate.net |

| 3-Styrylchromone derivatives | Anti-inflammatory | IL-6 | RAW264.7 cells | mdpi.com |

Free Radical Scavenging Capabilities

While specific antioxidant activity data for this compound is not extensively available in the public domain, the broader class of chromane (B1220400) and chromene derivatives has been investigated for its potential to neutralize free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods to evaluate this activity. For instance, certain 3-benzylidenechroman-4-one derivatives have demonstrated notable antioxidant potential in superoxide (B77818) and DPPH free radical scavenging tests. researchgate.net The antioxidant properties of these compounds are often attributed to the hydrogen-donating ability of the chromane ring system. sciforum.net

Interactive Table: Representative Antioxidant Activity of Chromane Derivatives

Antimicrobial Spectrum and Mechanism of Action Studies

The antimicrobial potential of chromane derivatives has been an active area of research, with studies exploring their efficacy against a range of pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical settings. While direct studies on this compound against MRSA are not readily found, related structures have shown promise. For example, certain spiropyrrolidines tethered with a chroman-4-one scaffold have been evaluated for their antibacterial potential. nih.gov The introduction of a thiochromanone moiety in these structures was found to significantly enhance the inhibitory activity against various bacterial strains. nih.gov

Interactive Table: Antibacterial Activity of Chroman-4-one Analogs against MRSA

The investigation of chromane derivatives extends to their effects on eukaryotic pathogens. Although specific data for this compound is lacking, the broader family of halogenated heterocyclic compounds has been explored for such activities. For instance, various halogen-containing quinone imine derivatives have demonstrated fungicidal properties. biointerfaceresearch.com The presence of halogen atoms can significantly influence the biological activity of these molecules. biointerfaceresearch.com

With regard to antiparasitic activity, there is limited direct evidence for chroman-4-amine derivatives against Trypanosoma brucei and Leishmania infantum. However, the general scaffold of heterocyclic compounds is a common starting point for the development of antiparasitic agents.

Interactive Table: Antifungal and Antiparasitic Activity of Related Heterocyclic Compounds

Exploration of Neurobiological Interaction Mechanisms (Pre-clinical, in vitro)

The chromane scaffold is also of interest in the context of neurodegenerative diseases. While specific neurobiological data for this compound is not widely published, related N-allyl and N-propargyl tetrahydroquinolines have been evaluated for their potential to inhibit cholinesterases, enzymes relevant to Alzheimer's disease. sciforum.net These studies often include in silico predictions of blood-brain barrier penetration to assess their potential as central nervous system agents. sciforum.net

Interactive Table: Neurobiological Activity of Related Compounds

Future Research Directions and Unexplored Potential of S 6 Bromochroman 4 Amine Hydrochloride

Development of Novel Asymmetric Catalytic Systems for Synthesis

The efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as an estimated 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety. nih.gov While methods for the synthesis of (S)-6-bromochroman-4-amine hydrochloride exist, the development of novel asymmetric catalytic systems remains a fertile area for research. Future investigations could focus on several key areas:

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) is a powerful and atom-economical method for producing optically active amines. nih.gov Research into new transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with novel chiral ligands, could lead to more efficient and highly enantioselective syntheses of (S)-6-bromochroman-4-amine and its analogs. acs.orgacs.org The asymmetric hydrogenation of prochiral imines is a direct route to α-chiral amines and has been successfully applied on an industrial scale. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and environmental impact. The development of chiral Brønsted acid or aminocatalytic systems for the asymmetric reduction of the corresponding imine or related precursors could provide a more sustainable route to this compound.

Biocatalysis: Enzymes, such as transaminases, offer unparalleled stereoselectivity in the synthesis of chiral amines. Exploring engineered transaminases or other enzymes for the direct amination of a suitable ketone precursor could provide a highly efficient and environmentally benign synthetic route. rsc.org

The development of such catalytic systems would not only improve the synthesis of the target compound but also expand the toolbox available for the synthesis of a broader range of chiral chroman-4-amines.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. youtube.com FBDD begins with the screening of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. utmb.edu These initial hits are then optimized and grown into more potent, drug-like molecules. youtube.com this compound is an ideal candidate for inclusion in fragment libraries due to its:

Low Molecular Weight: The core structure of the molecule adheres to the "Rule of Three" often applied to fragments (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3). nih.gov

3D-Rich Scaffold: The chroman ring system provides a defined three-dimensional shape, which is an increasingly sought-after feature in fragment libraries to explore novel chemical space. nih.gov

Functionality for Elaboration: The primary amine and the bromo-substituent provide convenient handles for chemical modification, allowing for fragment growing and linking strategies.

Future research could involve screening this compound against a wide array of biological targets, including enzymes and receptors, using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. utmb.eduyoutube.com The identification of novel protein-fragment interactions would open up new avenues for drug discovery, leveraging the unique chroman scaffold. nih.gov

Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry offers a powerful toolkit for the rational design of new molecules and the optimization of existing leads. nih.govwiley.com In the context of this compound, advanced computational studies can be employed in several ways:

Molecular Docking and Virtual Screening: If a biological target for the chroman scaffold is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. nih.gov This information can guide the design of new analogs with improved binding characteristics. Virtual screening of large compound libraries against the target can also identify other molecules with similar or complementary binding modes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing key interactions and the role of solvent molecules. nih.govyoutube.com This can help in understanding the structural basis of activity and in designing molecules with enhanced target residence time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to correlate physicochemical properties with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the drug discovery process. exlibrisgroup.com

Exploration of New Biological Targets and Pathways

The chroman and chromene scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds. acs.orgnih.gov While some biological activities of chroman derivatives have been reported, such as inhibitors of the PD-1/PD-L1 interaction and SIRT2, there is vast potential for exploring new targets and pathways. nih.govacs.orgacs.org Future research in this area could include:

Phenotypic Screening: Screening this compound and its derivatives in cell-based assays that measure a specific phenotype (e.g., cell death, differentiation, or migration) can identify novel biological activities without a preconceived target.

Target Deconvolution: If a compound shows interesting phenotypic activity, various techniques, such as chemical proteomics or genetic approaches, can be used to identify its molecular target(s).

Kinase Profiling: The chroman scaffold could be explored for its potential to inhibit protein kinases, a major class of drug targets. Screening against a panel of kinases could reveal novel inhibitory activities.

The discovery of new biological targets for this scaffold would significantly expand its therapeutic potential. For instance, various chroman and chromene derivatives have been investigated as antiviral agents, highlighting another potential avenue for exploration. nih.gov

Application in Materials Science and Polymer Chemistry Research

The chirality and rigid structure of this compound make it an interesting building block for the development of novel materials. chiralpedia.com Future research could explore its incorporation into:

Chiral Polymers: The polymerization of chiral monomers can lead to the formation of optically active polymers with unique properties. cmu.edu this compound could be functionalized and used as a monomer to create chiral polymers for applications such as chiral stationary phases in chromatography, chiral sensors, or as components in asymmetric catalysis. rsc.org

Chiral Liquid Crystals: Chiral molecules can be used as dopants to induce helical structures in liquid crystal phases, which are essential for many display technologies. chiralpedia.com The rigid, chiral nature of the chroman scaffold could be advantageous in this context.

Organic Electronics: Chiral organic molecules are being investigated for applications in spintronics and other electronic devices. yale.eduyoutube.com The defined stereochemistry of this compound could lead to materials with interesting chiroptical and electronic properties.

This area of research represents a significant departure from the traditional focus on the biological activity of such compounds and could lead to the development of high-performance materials.

Investigation of Metabolic Stability in Research Models (avoiding clinical context)

Understanding the metabolic fate of a compound is crucial in early-stage drug discovery. mdpi.com Investigating the metabolic stability of this compound in various in vitro research models is a critical step in assessing its potential as a lead structure. This research would not involve clinical studies but would focus on:

In Vitro Metabolic Assays: The stability of the compound can be assessed by incubating it with liver microsomes or S9 fractions from different species (e.g., mouse, rat, human) in the presence of necessary cofactors. mdpi.comnih.gov These models contain many of the key enzymes responsible for drug metabolism. mdpi.com

Metabolite Identification: Using techniques such as liquid chromatography-mass spectrometry (LC-MS), the metabolites formed during the in vitro assays can be identified. nih.gov This provides insights into the metabolic pathways and potential sites of metabolic liability on the molecule.

Structure-Metabolism Relationship Studies: By synthesizing and testing a series of analogs, researchers can understand how modifications to the this compound scaffold affect its metabolic stability. This information is invaluable for designing compounds with improved pharmacokinetic properties.

The data generated from these studies, as summarized in the table below, would provide a foundation for understanding the compound's metabolic profile and guide further optimization efforts in a research setting.

| Research Model | Parameters to be Determined | Techniques | Potential Findings |

| Liver Microsomes (Human, Mouse, Rat) | In vitro half-life, Intrinsic clearance | LC-MS/MS | Species differences in metabolic rate |

| Liver S9 Fractions (Human, Mouse, Rat) | Phase I and Phase II metabolites | LC-MS/MS, NMR | Identification of major metabolic pathways (e.g., oxidation, glucuronidation) |

| Recombinant Cytochrome P450 Enzymes | Specific enzyme(s) responsible for metabolism | Incubation with specific CYP isozymes | Pinpointing key metabolizing enzymes |

Q & A

Q. How to design degradation studies to identify major metabolites or decomposition products?

- Methodology :

- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.

- LC-HRMS : Use Q-TOF MS with positive/negative ionization to identify fragments.

- Pathway Mapping : Propose degradation pathways via MS/MS fragmentation patterns and kinetic modeling .

Data Contradiction & Replication

- Addressing Inconsistent Results : Replicate experiments under standardized conditions (e.g., humidity-controlled environments). Use orthogonal methods (e.g., XRD for crystallinity vs. DSC for thermal behavior) to validate findings .

- Peer-Review Compliance : Cite recent (post-2015) peer-reviewed studies for method validation, per CHE 4043L guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.